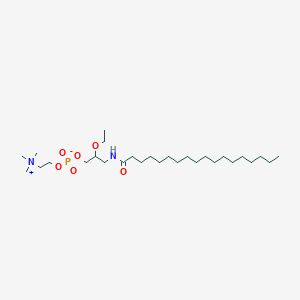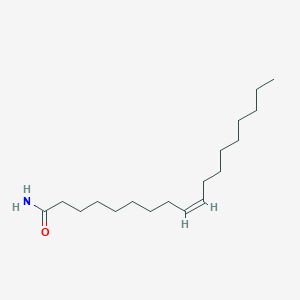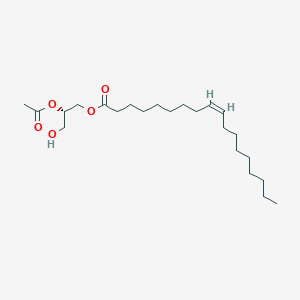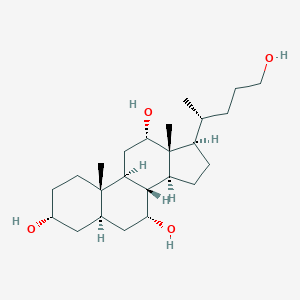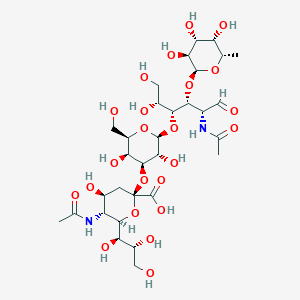
Sialyl-Lewis X
Descripción general
Descripción
El cloruro de 2,3-diaminofenazinio, comúnmente conocido como DAPH, es un derivado de la fenazina. Los compuestos de fenazina son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal y ciencia de materiales. DAPH destaca particularmente por sus posibles propiedades terapéuticas, incluidas las actividades antibacterianas y antivirales .
Aplicaciones Científicas De Investigación
DAPH tiene una amplia gama de aplicaciones de investigación científica:
Química: DAPH se utiliza como bloque de construcción para sintetizar otros derivados de fenazina.
Biología: DAPH exhibe propiedades antibacterianas contra bacterias clínicas como Streptococcus pneumoniae y Escherichia coli.
Industria: Las propiedades antibacterianas de DAPH lo convierten en un candidato para su uso en desinfectantes y conservantes.
Análisis Bioquímico
Biochemical Properties
Sialyl-Lewis X is involved in several biochemical reactions, primarily through its interactions with selectins, a family of cell adhesion molecules. It serves as a ligand for E-selectin, P-selectin, and L-selectin, facilitating the adhesion of leukocytes to endothelial cells during the inflammatory response . This interaction is mediated by the binding of this compound to the lectin domain of selectins, which is crucial for the rolling and tethering of leukocytes on the vascular endothelium . Additionally, this compound interacts with various glycosyltransferases and sialyltransferases, which are responsible for its biosynthesis and modification .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In immune cells, it plays a pivotal role in the trafficking and homing of leukocytes to sites of inflammation . The binding of this compound to selectins triggers intracellular signaling pathways that enhance the expression of adhesion molecules and cytokines, promoting the inflammatory response . In cancer cells, overexpression of this compound is associated with increased metastatic potential, as it facilitates the adhesion and extravasation of tumor cells into distant tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its specific binding interactions with selectins and other biomolecules. The tetrasaccharide structure of this compound allows it to fit into the binding pocket of selectins, forming multiple hydrogen bonds and van der Waals interactions . This binding induces conformational changes in the selectin molecules, enhancing their affinity for leukocytes and tumor cells . Additionally, this compound can modulate the activity of glycosyltransferases and sialyltransferases, influencing the glycosylation patterns of other glycoproteins and glycolipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be affected by enzymatic degradation and chemical modifications . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on leukocyte adhesion and tumor cell metastasis, highlighting its potential as a therapeutic target .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound have been shown to enhance leukocyte adhesion and migration, while high doses can lead to adverse effects such as excessive inflammation and tissue damage . In cancer models, varying doses of this compound have been used to study its impact on tumor growth and metastasis, with higher doses generally correlating with increased metastatic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosylation and sialylation. It is synthesized by the sequential action of glycosyltransferases and sialyltransferases, which add specific sugar residues to the growing oligosaccharide chain . This compound can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes and altering the glycosylation patterns of other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized on the cell surface, where it can interact with selectins and other cell adhesion molecules . The distribution of this compound can be influenced by its biosynthesis and degradation, as well as by the presence of other glycoproteins and glycolipids that share similar glycosylation patterns .
Subcellular Localization
This compound is predominantly localized on the plasma membrane, where it plays a key role in cell-cell interactions and signaling . It can also be found in the Golgi apparatus, where it is synthesized and modified by glycosyltransferases and sialyltransferases . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments and organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
DAPH se puede sintetizar mediante la oxidación catalítica directa de o-fenilendiamina con un complejo de hierro(III), específicamente [Fe(1,10-fenantrolina)2Cl2]NO3, en etanol en condiciones aeróbicas . La reacción involucra los siguientes pasos:
- Disolver o-fenilendiamina en etanol.
- Agregar el complejo de hierro(III) a la solución.
- Permitir que la reacción proceda en condiciones aeróbicas.
- Aislar el producto mediante cristalización.
La estructura cristalina y la complejidad molecular de DAPH se confirman mediante diversos métodos espectroscópicos y análisis estructural de rayos X de monocristal .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para DAPH no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
DAPH experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: DAPH se puede oxidar para formar varios derivados de fenazina.
Reducción: Las reacciones de reducción pueden convertir DAPH en sus formas reducidas, que pueden exhibir diferentes actividades biológicas.
Sustitución: DAPH puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de fenazina son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de DAPH puede producir varios derivados de fenazina con posibles actividades biológicas .
Mecanismo De Acción
DAPH ejerce sus efectos a través de varios mecanismos:
Inhibición de enzimas: DAPH puede inhibir enzimas como BACE1, que está involucrada en la formación de placas de beta-amiloide en la enfermedad de Alzheimer.
Actividad antioxidante: DAPH activa la vía Nrf2/HO-1, que ayuda a reducir el estrés oxidativo y la inflamación.
Actividad antibacteriana: DAPH interrumpe las membranas celulares bacterianas, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
DAPH se puede comparar con otros derivados de fenazina, como:
Ácido fenazina-1-carboxílico: Conocido por sus propiedades antifúngicas.
Piocianina: Exhibe actividades antibacterianas y citotóxicas.
Ácido fenazina-1,6-dicarboxílico: Utilizado en la síntesis de varios compuestos orgánicos.
Singularidad
DAPH es único debido a sus actividades antibacterianas y antivirales duales, así como a sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas . Su capacidad para inhibir la formación de fibrillas de beta-amiloide lo diferencia de otros derivados de fenazina.
Propiedades
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-NYLDSJSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913167 | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98603-84-0 | |
| Record name | Sialyl-Lewis X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sialyl lewis X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIALYL LEWIS X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




